Cas no 51292-61-6 ((3R,3aS,4aS,7S,7aS,8R,9aR)-3-hydroxy-3-(hydroxymethyl)-4a,8-dimethyl-2,5-dioxododecahydroazuleno[6,5-b]furan-7-yl 2-methylbutanoate)
![(3R,3aS,4aS,7S,7aS,8R,9aR)-3-hydroxy-3-(hydroxymethyl)-4a,8-dimethyl-2,5-dioxododecahydroazuleno[6,5-b]furan-7-yl 2-methylbutanoate structure](https://it.kuujia.com/scimg/cas/51292-61-6x500.png)
51292-61-6 structure
Nome del prodotto:(3R,3aS,4aS,7S,7aS,8R,9aR)-3-hydroxy-3-(hydroxymethyl)-4a,8-dimethyl-2,5-dioxododecahydroazuleno[6,5-b]furan-7-yl 2-methylbutanoate
(3R,3aS,4aS,7S,7aS,8R,9aR)-3-hydroxy-3-(hydroxymethyl)-4a,8-dimethyl-2,5-dioxododecahydroazuleno[6,5-b]furan-7-yl 2-methylbutanoate Proprietà chimiche e fisiche
Nomi e identificatori
-
- (3R,3aS,4aS,7S,7aS,8R,9aR)-3-hydroxy-3-(hydroxymethyl)-4a,8-dimethyl-2,5-dioxododecahydroazuleno[6,5-b]furan-7-yl 2-methylbutanoate
- (R)-2-Methylbutanoic acid (3R,3aα,7aα,9aα)-dodecahydro-3-hydroxy-3-hydroxymethyl-4aβ,8α-dimethyl-2,5-dioxoazuleno[6,5-b]furan-7α-yl ester
- 51292-61-6
- 3-Hydroxy-3-(hydroxymethyl)-4a,8-dimethyl-2,5-dioxododecahydroazuleno[6,5-b]furan-7-yl 2-methylbutanoate
- Florigrandin
- Butanoic acid, 2-methyl-, dodecahydro-3-hydroxy-3-(hydroxymethyl)-4a,8-dimethyl-2,5-dioxoazuleno(6,5-b)furan-7-yl ester, (3R-(3alpha,3abeta,4aalpha,7beta(R*),7abeta,8beta,9abeta))-
- DTXSID60965585
-
- Inchi: InChI=1S/C20H30O7/c1-5-10(2)17(23)26-14-7-15(22)19(4)8-12-13(6-11(3)16(14)19)27-18(24)20(12,25)9-21/h10-14,16,21,25H,5-9H2,1-4H3
- Chiave InChI: SMAJXKLVHWNBRU-UHFFFAOYSA-N
- Sorrisi: CCC(C)C(=O)OC1CC(=O)C2(C)CC3C(CC(C)C12)OC(=O)C3(O)CO
Proprietà calcolate
- Massa esatta: 382.1992
- Massa monoisotopica: 382.199
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 7
- Conta atomi pesanti: 27
- Conta legami ruotabili: 5
- Complessità: 646
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 7
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 1.485
- Superficie polare topologica: 110Ų
Proprietà sperimentali
- Densità: 1.26
- Punto di ebollizione: 513.9°C at 760 mmHg
- Punto di infiammabilità: 175.2°C
- Indice di rifrazione: 1.541
- PSA: 110.13
(3R,3aS,4aS,7S,7aS,8R,9aR)-3-hydroxy-3-(hydroxymethyl)-4a,8-dimethyl-2,5-dioxododecahydroazuleno[6,5-b]furan-7-yl 2-methylbutanoate Letteratura correlata
-
Kaitie A. Giffin,Ilia Korobkov,R. Tom Baker Dalton Trans., 2015,44, 19587-19596
-
Lijiao Ao,Xinjia Hu,Meng Xu,Qiqing Zhang,Liang Huang Dalton Trans., 2020,49, 4669-4674
-
Anjeeta Rani,Pannuru Venkatesu Phys. Chem. Chem. Phys., 2018,20, 20315-20333
-
Jie Yin,Jie Ma,Yuying Li,Xiaokang Ma,Jiashun Chen,Haihan Zhang,Xin Wu,Fengna Li,Zhiqiang Liu,Tiejun Li Food Funct., 2020,11, 1304-1311
51292-61-6 ((3R,3aS,4aS,7S,7aS,8R,9aR)-3-hydroxy-3-(hydroxymethyl)-4a,8-dimethyl-2,5-dioxododecahydroazuleno[6,5-b]furan-7-yl 2-methylbutanoate) Prodotti correlati
- 2418644-46-7(N-[2-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-2-phenoxyacetamide)
- 1807109-94-9(2-Bromo-5-nitro-3-(trifluoromethylthio)toluene)
- 2613-32-3(2-Chloro-4,5-difluoroaniline)
- 2210051-84-4(2-ethyl-6-4-(1,3,4-thiadiazol-2-yloxy)piperidine-1-carbonyl-1,3-benzothiazole)
- 1306607-03-3(2-(1-benzylpiperidin-4-yl)methylaminoethanol)
- 2089245-74-7((1R,5S)-6-bromo-3-azabicyclo[3.1.0]hexane)
- 62854-69-7(3-chloro-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid)
- 117428-22-5(Picoxystrobin)
- 2229003-62-5(1-(1-methyl-1H-indol-7-yl)-3-oxocyclobutane-1-carboxylic acid)
- 19365-53-8(2H-1,2,4-BENZOTHIADIAZIN-3(4H)-ONE, 6,7-DIMETHOXY-, 1,1-DIOXIDE)
Fornitori consigliati
Wuhan brilliant Technology Co.,Ltd
Membro d'oro
CN Fornitore
Grosso

Hebei Ganmiao New material Technology Co., LTD
Membro d'oro
CN Fornitore
Grosso

Taizhou Jiayin Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Jincang Pharmaceutical (Shanghai) Co., LTD.
Membro d'oro
CN Fornitore
Reagenti

Enjia Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
